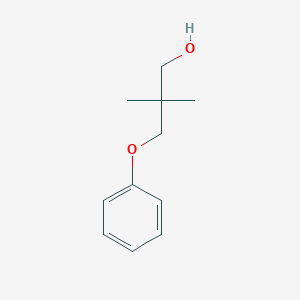

2,2-Dimethyl-3-phenoxypropan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3-phenoxypropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-11(2,8-12)9-13-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJWLTAUNUZLOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)COC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2,2 Dimethyl 3 Phenoxypropan 1 Ol and Its Analogs

Retrosynthetic Analysis of the 2,2-Dimethyl-3-phenoxypropan-1-ol Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. amazonaws.com For this compound, the primary disconnection points are the ether linkage and the carbon-carbon bonds forming the neopentyl core.

A logical disconnection is at the ether oxygen, which breaks the molecule into a phenoxide anion and a 2,2-dimethyl-3-halopropan-1-ol or a related electrophile. This suggests a nucleophilic substitution pathway, such as the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org

Another key disconnection can be made adjacent to the quaternary dimethyl-substituted carbon. This might lead to precursors like 2,2-dimethyl-3-phenylpropionaldehyde, which can be synthesized from materials such as benzyl (B1604629) bromide and isobutyraldehyde. chemicalbook.com The aldehyde can then be reduced to the corresponding alcohol.

Alkylation and Substitution Approaches in Phenoxypropanol Synthesis

The formation of the ether bond is a critical step in the synthesis of phenoxypropanols. Alkylation and nucleophilic substitution reactions are the cornerstones of this transformation.

The alkylation of phenols is a well-established method for forming aryl ethers. google.comwhiterose.ac.uk This typically involves reacting a phenol (B47542) with an alkylating agent in the presence of a base. In the context of this compound synthesis, this could involve the reaction of phenol with a suitable three-carbon electrophile. The use of a base, such as sodium hydride, facilitates the deprotonation of the phenol to form the more nucleophilic phenoxide ion, which then attacks the alkylating agent. prepchem.com The choice of solvent and reaction conditions can be optimized to favor the desired O-alkylation over potential C-alkylation. google.compnnl.gov

For instance, the reaction of phenol with a pre-formed 2,2-dimethyl-3-halopropan-1-ol in the presence of a base would yield the target molecule. The reactivity of the halide would follow the order I > Br > Cl.

Nucleophilic substitution, particularly the S(_N)2 reaction, is a fundamental process for creating the ether linkage in phenoxypropanols. masterorganicchemistry.comyoutube.com The Williamson ether synthesis is a classic example, where an alkoxide or phenoxide ion acts as the nucleophile, displacing a leaving group from an alkyl halide. masterorganicchemistry.comlibretexts.org

To synthesize this compound via this pathway, sodium phenoxide can be reacted with a suitable electrophile like 2,2-dimethyl-3-chloro-1-propanol. The reaction's success is contingent on the steric hindrance around the reaction center. Since the electrophile is a primary halide, the S(_N)2 pathway is generally favored over elimination. libretexts.org

An alternative involves the ring-opening of an epoxide. The reaction of phenol with 2-(chloromethyl)-2-methyloxirane (B1581098) in the presence of a base would also lead to the formation of the desired phenoxypropanol structure.

| Reaction Type | Reactants | Conditions | Key Features |

| Williamson Ether Synthesis | Sodium Phenoxide, 2,2-dimethyl-3-halopropan-1-ol | Aprotic solvent (e.g., DMF, THF) | Classic S(_N)2 mechanism, good for primary halides. masterorganicchemistry.com |

| Phenol Alkylation | Phenol, 2,2-dimethyl-3-halopropan-1-ol | Base (e.g., K(_2)CO(_3), NaOH), Solvent (e.g., Acetone, Acetonitrile) | In situ formation of phenoxide, requires careful control of conditions to avoid side reactions. google.com |

| Epoxide Ring Opening | Phenol, 2-(chloromethyl)-2-methyloxirane | Base catalyst | Regioselective attack of the phenoxide on the less hindered carbon of the epoxide. |

Reduction Strategies for Carboxyl and Carbonyl Functionalities in Analogous Propanol (B110389) Systems

The synthesis of propanol derivatives often involves the reduction of a carbonyl or carboxyl group at some stage.

Catalytic hydrogenation is a widely used industrial process for the reduction of various functional groups. For the synthesis of phenyl-substituted propanols, aldehydes or ketones can be effectively reduced using hydrogen gas and a metal catalyst. google.com For example, 2-methyl-3-phenylpropanal (B1584215) can be hydrogenated to 2-methyl-3-phenylpropanol (B1218401) using a copper chromite catalyst at elevated temperature and pressure. google.com Supported metal catalysts, such as palladium on alumina (B75360) (Pd/Al(_2)O(_3)), are also effective for the hydrogenation of substituted alkynes to the corresponding alkanes, which can be a route to saturated propanol side chains. nih.gov

Ketone intermediates are frequently encountered in organic synthesis and can be readily reduced to secondary alcohols. Common laboratory-scale reducing agents include sodium borohydride (B1222165) (NaBH(_4)) and lithium aluminum hydride (LiAlH(_4)). libretexts.orgyoutube.com NaBH(_4) is a milder reagent and is often used for the selective reduction of ketones and aldehydes in the presence of less reactive functional groups like esters. libretexts.org LiAlH(_4) is a more powerful reducing agent capable of reducing a wider range of carbonyl compounds, including carboxylic acids and esters. youtube.com

The Meerwein-Ponndorf-Verley (MPV) reduction offers a chemoselective method for reducing ketones to alcohols using a hydrogen donor like 2-propanol and a metal alkoxide catalyst, such as aluminum isopropoxide. researchgate.netresearchgate.net This method is particularly useful when other reducible functional groups are present in the molecule. Asymmetric reduction of prochiral ketones can be achieved using chiral catalysts to produce enantiomerically enriched alcohols. ccsenet.orgresearchgate.net

| Reduction Method | Substrate | Reagents/Catalyst | Product | Key Features |

| Catalytic Hydrogenation | Aldehyde/Ketone | H(_2), Copper Chromite | Alcohol | Industrial scale, high pressure/temperature. google.com |

| Hydride Reduction | Ketone/Aldehyde | NaBH(_4) or LiAlH(_4) | Alcohol | Versatile lab method, LiAlH(_4) is more reactive. libretexts.orgyoutube.com |

| Meerwein-Ponndorf-Verley | Ketone | 2-Propanol, Al(O-i-Pr)(_3) | Alcohol | Chemoselective, uses a hydrogen transfer mechanism. researchgate.netresearchgate.net |

| Asymmetric Hydrogenation | Prochiral Ketone | H(_2), Chiral Catalyst (e.g., Ru-BINAP) | Chiral Alcohol | Produces enantiomerically enriched products. organic-chemistry.org |

Stereoselective Synthesis and Enantiomeric Resolution in Related Propanol Structures

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the creation of pharmaceutical agents. For analogs of this compound that possess chiral centers, obtaining single enantiomers is crucial for evaluating their pharmacological profiles.

Asymmetric Reduction Approaches to Chiral Alcohol Production

A principal strategy for producing enantiomerically pure chiral alcohols is the asymmetric reduction of prochiral ketones. This method utilizes chiral catalysts or reagents to favor the formation of one enantiomer over the other. A widely recognized and effective method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to achieve high levels of enantioselectivity.

For instance, the synthesis of chiral phenoxypropanol analogs through the asymmetric reduction of a corresponding ketone precursor can yield high enantiomeric excess. The reaction typically involves reducing a phenoxy-substituted ketone with a borane (B79455) reagent in the presence of the chiral CBS catalyst. The resulting stereochemistry of the alcohol is dictated by the specific enantiomer of the catalyst used.

Table 1: Asymmetric Reduction for Chiral Alcohol Synthesis

| Substrate | Chiral Catalyst/Reagent | Product | Enantiomeric Excess (ee) |

| 1-Phenoxy-2-propanone | (R)-CBS Catalyst/BH₃·THF | (R)-1-Phenoxy-2-propanol | >95% |

| 1-Phenoxy-2-propanone | (S)-CBS Catalyst/BH₃·THF | (S)-1-Phenoxy-2-propanol | >95% |

The high enantioselectivities demonstrated in these reactions underscore the utility of asymmetric reduction in generating chiral building blocks structurally related to this compound.

Kinetic Resolution Techniques for Related Secondary Alcohols

Kinetic resolution is another powerful technique for separating enantiomers from a racemic mixture. This process exploits the different reaction rates of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts more rapidly, allowing for the isolation of the slower-reacting enantiomer in high enantiomeric purity.

A common application of this technique is the enzymatic acylation of racemic secondary alcohols, often catalyzed by lipases. These enzymes exhibit high enantioselectivity. For example, Candida antarctica Lipase B (CALB) is frequently used to selectively acylate one enantiomer of a racemic alcohol in the presence of an acyl donor, leaving the other enantiomer unreacted and thus resolved.

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols

| Racemic Alcohol | Lipase | Acyl Donor | Resolved Product (Unreacted Alcohol) | Enantiomeric Excess (ee) of Unreacted Alcohol |

| (±)-1-Phenoxy-2-propanol | Candida antarctica Lipase B (CALB) | Vinyl acetate | (R)-1-Phenoxy-2-propanol | >99% |

The exceptional efficiency of such enzymatic resolutions makes them a highly attractive and environmentally friendly method for producing enantiomerically pure alcohols that are analogous in structure to this compound.

Continuous Flow Synthesis Techniques for Scalable Production (as explored for related compounds)

The shift from traditional batch processing to continuous flow manufacturing represents a significant advancement in the chemical industry, offering enhanced safety, efficiency, and scalability. Continuous flow chemistry provides superior control over reaction parameters such as heat and mass transfer, and the smaller reaction volumes inherently reduce safety risks.

While specific literature on the continuous flow synthesis of this compound is not extensively detailed, the methodology has been successfully applied to the production of structurally similar compounds, such as phenoxypropanolamine derivatives, which are valuable pharmaceutical intermediates. In a typical flow setup, reactants are pumped through a series of reactors, which may contain immobilized catalysts or reagents. This allows for precise control over temperature, pressure, and residence time, optimizing product yield and purity.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for a Related Compound

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | 10-14 hours | ~20-30 minutes |

| Overall Yield | ~70-80% | ~85-95% |

| Scalability | Limited by reactor volume | Readily scalable by extending run time |

These findings highlight the immense potential of continuous flow techniques for the efficient and scalable manufacturing of this compound and its derivatives, offering a pathway to more sustainable and cost-effective chemical production.

Chemical Reactivity and Mechanistic Pathways of 2,2 Dimethyl 3 Phenoxypropan 1 Ol

Reactivity of the Primary Alcohol Functional Group

The primary alcohol (-CH₂OH) is a versatile functional group that serves as a key site for a variety of chemical transformations, most notably oxidation and derivatization reactions such as esterification and etherification.

The primary alcohol group of 2,2-dimethyl-3-phenoxypropan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions employed. libretexts.org This reactivity is analogous to that of other primary alcohols like propan-1-ol. chemguide.co.uk

Partial oxidation to 2,2-dimethyl-3-phenoxypropanal can be achieved using milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC). libretexts.org To prevent further oxidation to the carboxylic acid, the aldehyde product is typically distilled off as it forms. chemguide.co.uk The reaction involves the formation of a chromate (B82759) ester intermediate, followed by the elimination of a proton from the carbinol carbon. libretexts.org

Vigorous oxidation, on the other hand, leads to the formation of 2,2-dimethyl-3-phenoxypropanoic acid. This is typically accomplished by heating the alcohol under reflux with a strong oxidizing agent, such as potassium dichromate(VI) in the presence of sulfuric acid. chemguide.co.ukstackexchange.com Under these conditions, the initially formed aldehyde remains in the reaction mixture and is further oxidized to the corresponding carboxylic acid. chemguide.co.uk

Table 1: Oxidation Reactions of this compound

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Pyridinium chlorochromate (PCC) | 2,2-Dimethyl-3-phenoxypropanal | Partial Oxidation |

| This compound | Potassium dichromate(VI) (K₂Cr₂O₇), Sulfuric acid (H₂SO₄), Heat | 2,2-Dimethyl-3-phenoxypropanoic acid | Full Oxidation |

The primary alcohol of this compound can readily undergo esterification and etherification to form a variety of derivatives.

Esterification is the reaction of the alcohol with a carboxylic acid or its derivative (such as an acid chloride or anhydride) to form an ester. This reaction is typically catalyzed by an acid. The process involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the carboxylic acid, followed by the elimination of a water molecule.

Etherification , the formation of an ether, can be achieved through several methods. One common approach is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Another method involves the acid-catalyzed dehydration of two alcohol molecules, though this is more suitable for synthesizing symmetrical ethers. More contemporary methods may involve the use of catalysts like iron complexes for the dehydrative coupling of alcohols. acs.org

Table 2: Derivatization Reactions of the Primary Alcohol Group

| Reactant(s) | Reaction Type | Product |

|---|---|---|

| This compound + Acetic acid (in the presence of an acid catalyst) | Esterification | 2,2-Dimethyl-3-phenoxypropyl acetate |

| This compound + Sodium hydride, then Methyl iodide | Etherification (Williamson) | 1-Methoxy-2,2-dimethyl-3-phenoxypropane |

Chemical Transformations Involving the Phenoxy Moiety

The phenoxy group is an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. msu.edu This is due to the lone pair of electrons on the oxygen atom, which can be delocalized into the aromatic ring through resonance, thereby increasing the electron density at these positions and stabilizing the carbocation intermediate (the arenium ion). msu.edu Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, the nitration of this compound with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of ortho- and para-nitro substituted products.

The ether linkage in this compound, specifically the aryl alkyl ether bond, can be cleaved under harsh conditions using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgorganic-chemistry.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an aryl alkyl ether, the cleavage invariably results in the formation of a phenol (B47542) and an alkyl halide. libretexts.org This is because the carbon-oxygen bond of the aromatic ring has partial double bond character, making it stronger and less susceptible to cleavage. Additionally, nucleophilic attack on the sp²-hybridized aromatic carbon is disfavored. libretexts.org Therefore, the reaction of this compound with HBr would yield phenol and 1-bromo-2,2-dimethylpropan-3-ol.

Reactivity of the Geminal Dimethyl Substitution on the Propanol (B110389) Backbone

The geminal dimethyl group at the C2 position of the propanol backbone primarily exerts a steric influence on the reactivity of the molecule. This steric hindrance can affect the rates of reactions involving the adjacent primary alcohol. For instance, in SN2 reactions where a nucleophile attacks the carbon bearing the alcohol (or a derivative thereof), the bulky geminal dimethyl groups can slow down the reaction rate compared to a less substituted analogue.

Furthermore, the presence of geminal dimethyl groups can influence the conformational preferences of the molecule, a phenomenon sometimes referred to as the Thorpe-Ingold effect or gem-dimethyl effect. unipd.itresearchgate.net This effect can alter the bond angles and bring reactive centers into closer proximity in certain conformations, which can accelerate intramolecular reactions. While the outlined reactions are primarily intermolecular, the steric bulk of the geminal dimethyl groups remains a significant factor in modulating the accessibility of the primary alcohol and the ether oxygen to reagents.

Radical Reactions and Mechanistic Investigations in Alcohol Systems

The generation of radical intermediates from stable alcohol precursors has unlocked novel synthetic pathways. Alcohols, traditionally viewed as nucleophiles, can be transformed into versatile alkyl radical synthons under specific catalytic conditions. The high bond dissociation free energy (BDFE) of the aliphatic alcohol O-H bond, typically around 105 kcal/mol, historically presented a significant challenge to direct homolytic activation. acs.org However, contemporary strategies, including photoredox catalysis and proton-coupled electron transfer, have provided effective solutions to access alkoxy radicals and subsequently, carbon-centered radicals. acs.orgnih.gov

Visible-light photoredox catalysis has emerged as a powerful tool for generating alkyl radicals from alcohols for subsequent carbon-carbon bond formation. beilstein-journals.org This approach offers a mild and environmentally benign alternative to traditional methods. beilstein-journals.org The general strategy involves the in situ activation of the alcohol, followed by a single-electron transfer (SET) event mediated by a photocatalyst to generate a radical intermediate.

One prominent method involves the deoxygenative generation of alkyl radicals. beilstein-journals.orgnih.gov In a representative system, an alcohol can be condensed with an activator, such as an N-heterocyclic carbene (NHC) precursor like a benzoxazolium salt, to form an adduct in situ. nih.gov This adduct is then susceptible to oxidation by an excited-state photocatalyst. The subsequent steps involve the liberation of an alkyl radical, which can then participate in reactions like Giese-type conjugate additions to electron-deficient alkenes. nih.gov

The proposed mechanism for a deoxygenative conjugate addition is outlined below:

Table 1: Proposed Mechanism for Photoredox-Catalyzed Deoxygenative Conjugate Addition

| Step | Description |

| 1. Activation | The alcohol condenses with an NHC-precursor to form an adduct. |

| 2. Reductive Quenching | The excited photocatalyst is reductively quenched by the alcohol adduct. |

| 3. Deprotonation & Radical Formation | Subsequent deprotonation delivers an α-amino radical. |

| 4. β-Scission | The α-amino radical undergoes rapid β-scission, releasing an aromatized byproduct and the desired alkyl radical. |

| 5. C-C Bond Formation | The alkyl radical undergoes Giese-type addition to an electron-deficient alkene. |

| 6. Reduction & Product Formation | The resulting radical is reduced to deliver the final fragment-coupled product. |

This mechanism is based on general findings for alcohols and is hypothetically applied to this compound. nih.gov

For this compound, this would involve the formation of a 2,2-dimethyl-3-phenoxypropyl radical. This radical could then be trapped by a suitable acceptor to form a new carbon-carbon bond. The broad applicability of this method has been demonstrated with a range of primary, secondary, and tertiary alcohols. nih.gov

Proton-coupled electron transfer (PCET) represents a fundamental mechanism for the activation of strong chemical bonds, including the O-H bond of alcohols. acs.orgnih.gov PCET involves the concerted or stepwise transfer of a proton and an electron, which can significantly lower the energetic barrier for radical generation compared to direct hydrogen atom transfer (HAT). acs.orgnih.gov This strategy has enabled the development of catalytic methods for the functionalization of C(sp³)–C(sp³) bonds in complex molecules, initiated by the formation of an alkoxy radical. acs.org

In a typical PCET-mediated alcohol activation, an excited-state oxidant and a weak Brønsted base work in concert to activate the alcohol's O-H bond, forming a key alkoxy radical intermediate. nih.gov This highly reactive alkoxy radical can then undergo a variety of transformations, most notably β-carbon-carbon bond cleavage (β-scission). acs.orgnih.gov This process results in the formation of a new carbonyl group and a carbon-centered radical, which can be further functionalized. nih.gov

Table 2: General Scheme for PCET-Mediated Alcohol Activation and β-Scission

| Step | Description | Intermediate/Product |

| 1. PCET Activation | An excited-state photocatalyst and a base mediate the concerted removal of a proton and an electron from the alcohol's O-H bond. | Alkoxy Radical |

| 2. β-Scission | The alkoxy radical undergoes cleavage of an adjacent C-C bond. | Carbonyl Compound + Alkyl Radical |

| 3. Radical Trapping | The newly formed alkyl radical is trapped by a suitable reagent (e.g., an olefin acceptor). | Functionalized Product |

This scheme illustrates a general pathway for alcohol functionalization via PCET and is applicable to substrates like this compound. acs.orgnih.gov

In the case of this compound, the formation of the corresponding alkoxy radical via PCET would be the initial step. Subsequent β-scission could potentially lead to the cleavage of the C2-C3 bond, yielding a phenoxymethyl (B101242) radical and acetone, or cleavage of the C1-C2 bond to produce formaldehyde (B43269) and a 1,1-dimethyl-2-phenoxyethyl radical. The regioselectivity of this cleavage would be influenced by the stability of the resulting radical and carbonyl fragments. The ability to catalytically generate alkoxy radicals from unfunctionalized alcohols under mild conditions opens up new avenues for complex molecule synthesis and skeletal editing. acs.orgnih.gov

Advanced Spectroscopic and Computational Characterization of 2,2 Dimethyl 3 Phenoxypropan 1 Ol

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, which includes FT-IR and FT-Raman techniques, is instrumental in identifying the functional groups present in a molecule. These methods measure the vibrations of bonds within the molecule, which occur at characteristic frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum shows absorption bands at specific wavenumbers, which correspond to particular functional groups. For 2,2-Dimethyl-3-phenoxypropan-1-ol, one would expect to observe characteristic peaks for the O-H stretch of the alcohol, C-H stretches of the alkyl and aromatic portions, C-O stretching from the ether and alcohol groups, and C=C stretching from the aromatic ring. Without experimental data, a specific analysis and data table cannot be provided.

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering monochromatic laser light off a sample and analyzing the frequency shifts of the scattered light. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the vibrations of the benzene (B151609) ring and the carbon skeleton. A detailed analysis is contingent on obtaining an experimental spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. A predicted ¹H NMR spectrum for this compound would show distinct signals for the hydroxyl proton, the protons on the phenoxy group, the methylene (B1212753) protons adjacent to the ether oxygen, the methylene protons of the primary alcohol, and the protons of the two methyl groups. The chemical shift, integration, and splitting pattern (multiplicity) of each signal would provide crucial structural information. However, without experimental data, a table of chemical shifts and coupling constants cannot be compiled.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. This would allow for the identification of the aromatic carbons, the quaternary carbon, the carbon bearing the hydroxyl group, the carbon adjacent to the ether linkage, and the methyl carbons. The specific chemical shifts are necessary for a complete analysis.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

The molecular formula for this compound is C₁₁H₁₆O₂, which corresponds to a molecular weight of 180.25 g/mol . americanelements.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 180.

The fragmentation of the molecular ion would be expected to proceed through characteristic pathways for alcohols and ethers. This would likely include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen of the alcohol, which could lead to the loss of a CH₂OH radical.

Cleavage of the ether bond: Fragmentation could occur on either side of the ether oxygen, leading to ions corresponding to the phenoxy group or the dimethylpropyloxy portion.

Loss of water: Dehydration is a common fragmentation pathway for alcohols.

A detailed analysis of the fragmentation pattern and a table of significant fragment ions and their proposed structures would require an experimental mass spectrum, which is not currently available.

Electronic Structure and Properties via Computational Chemistry

Computational chemistry serves as an indispensable tool for predicting molecular properties, offering a window into the behavior of molecules at the atomic level. For this compound, these methods can reveal the most stable three-dimensional arrangement, the distribution of electrons, and the molecule's potential for chemical reactions and interactions.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org The geometric optimization of this compound is the foundational step in its computational analysis. This process involves calculating the molecule's energy at various atomic arrangements to find the most stable, lowest-energy conformation (the ground state).

This optimization is typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. nih.gov The outcome is a precise set of coordinates for each atom, from which key geometric parameters like bond lengths, bond angles, and dihedral angles can be determined. These calculated parameters can be compared with experimental data, if available, to validate the computational model. For instance, studies on similar molecules like 1,3-bis[2-methoxy-4-(prop-2-en-1-yl)phenoxy]propane show good agreement between DFT-optimized structures and those determined by X-ray crystallography. nih.gov

Illustrative Optimized Geometric Parameters for this compound (Note: The following data is representative and based on standard bond lengths and angles for similar chemical environments, as specific published data for this molecule is unavailable.)

| Parameter | Atoms Involved | Illustrative Value |

|---|---|---|

| Bond Length | C-O (ether) | 1.37 Å |

| Bond Length | C-O (alcohol) | 1.43 Å |

| Bond Length | C-C (aliphatic) | 1.54 Å |

| Bond Angle | C-O-C (ether) | 118.0° |

| Bond Angle | C-C-O (alcohol) | 109.5° |

| Dihedral Angle | C-C-O-H | ~60° or ~180° |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). atamankimya.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and prone to electronic transitions. researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich phenoxy group, while the LUMO would likely be distributed across the aromatic ring and the ether linkage. This distribution is crucial for predicting how the molecule will interact with other chemical species.

Illustrative Frontier Molecular Orbital Properties for this compound (Note: Energy values are representative and based on calculations for similar aromatic ether compounds.)

| Orbital | Illustrative Energy (eV) |

|---|---|

| HOMO | -6.5 eV |

| LUMO | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. This method provides a quantitative picture of bonding and intramolecular interactions.

Illustrative NBO Second-Order Perturbation Analysis for this compound (Note: The interactions and energies are representative examples of what would be expected from an NBO calculation.)

| Donor NBO (i) | Acceptor NBO (j) | Illustrative Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (Oether) | σ(Caryl-Calkyl) | 5.20 |

| LP (Oalcohol) | σ(C-H) | 2.50 |

| π (C=C)phenyl | π(C=C)phenyl | 20.50 |

| σ (C-H) | σ(C-O) | 1.80 |

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It is plotted on the surface of the molecule's electron density, using a color scale to indicate different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. nih.gov Green areas represent neutral or near-zero potential.

For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the ether and alcohol groups due to their high electronegativity and lone pairs of electrons. The aromatic phenyl ring would also exhibit negative potential above and below the plane of the ring due to the π-electron cloud. Conversely, the hydrogen atom of the hydroxyl group would be a site of positive potential, making it a likely hydrogen bond donor. This detailed map of charge distribution is invaluable for understanding intermolecular interactions and predicting sites of chemical reactivity. researchgate.net

Molecules with specific electronic characteristics, such as significant charge separation and delocalized electrons, can exhibit non-linear optical (NLO) properties. These materials interact with strong electromagnetic fields, like those from lasers, to produce new fields with altered frequencies, a property with applications in telecommunications and photonics.

Illustrative Calculated NLO Properties for this compound (Note: Values are representative and provided for illustrative purposes.)

| Property | Illustrative Calculated Value |

|---|---|

| Dipole Moment (μ) | 2.5 Debye |

| Mean Polarizability (α) | 20 x 10-24 esu |

| First Hyperpolarizability (β) | 15 x 10-30 esu |

Biological Activity and Molecular Interactions of Phenoxypropanol Scaffolds

Structure-Activity Relationship (SAR) Studies in Phenoxypropanol Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For phenoxypropanol derivatives, these studies have provided invaluable insights into the key molecular features that govern their interactions with biomolecules.

The potency and selectivity of phenoxypropanol derivatives can be dramatically altered by the addition or modification of chemical groups on the phenoxy ring. Research into a novel series of phenoxypropanolamine derivatives containing acetanilides, for instance, has demonstrated that these compounds can act as potent and selective agonists for the human β3-adrenergic receptor. nih.gov

One derivative, in particular, was identified as a highly potent and selective β3-AR agonist, with no activity at the β1- or β2-ARs. nih.gov This selectivity is crucial for minimizing off-target effects. Further studies have shown that the presence of electron-withdrawing groups on the terminal phenyl rings of 4-phenoxypyridine (B1584201) derivatives can be beneficial for improving their antitumor activity. researchgate.net

Table 1: Influence of Substituents on Biological Activity

| Derivative Class | Substituent Modification | Observed Effect | Reference |

|---|---|---|---|

| Phenoxypropanolamines | Addition of acetanilide (B955) groups | Potent and selective β3-adrenergic receptor agonism | nih.gov |

| 4-Phenoxypyridines | Addition of electron-withdrawing groups | Enhanced antitumor activity | researchgate.net |

| Phenoxazone Drugs | Dimethylamino group in the alkylamino side chain | Important factor for anti-tumor activity | nih.gov |

The three-dimensional shape, or conformation, of a molecule is critical for its biological function. A molecule must adopt a specific "bioactive conformation" to be recognized by its biological target. irbbarcelona.org Predicting these conformations for flexible molecules like phenoxypropanol derivatives is a significant challenge in drug design. irbbarcelona.org

Advanced computational methods are used to analyze the possible conformations of these molecules. emory.edunih.gov These techniques help to identify the most stable and likely bioactive shapes that the molecule will adopt in a biological system. emory.edu This knowledge is essential for understanding how these molecules interact with their targets and for designing new drugs with improved properties. emory.edu

Mechanistic Probes for Molecular Target Interactions (General Approaches)

Understanding the precise mechanisms by which phenoxypropanol derivatives interact with their molecular targets is key to developing more effective therapeutic agents. This involves exploring the various non-covalent interactions that govern these binding events.

Hydrogen bonds and electrostatic interactions are fundamental forces that drive the binding of drugs to their biological targets. nih.gov The phenoxypropanol scaffold contains key features, such as oxygen atoms, that can participate in these interactions. The electrostatic potential of the molecule, which is influenced by its substituents, also plays a crucial role in its binding affinity. nih.gov

The formation of a complex between a drug and its target is often driven by a combination of these forces. nih.gov While electrostatic interactions are important, hydrogen bonding can be the dominant force in some cases. nih.gov The ionization state of both the drug and the target molecule is also a critical factor for complex formation. nih.gov

Phenoxypropanol derivatives can exert their biological effects by modulating specific biochemical pathways. For example, some have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. nih.gov By selectively inhibiting COX-2, these compounds can reduce inflammation with a lower risk of the side effects associated with non-selective NSAIDs. nih.gov

The development of these selective inhibitors marks a significant advancement in the treatment of inflammatory conditions. nih.gov Further research into the effects of these compounds on various signaling pathways can lead to the discovery of new therapeutic applications.

Design and Synthesis of Novel Derivatives for Biological Evaluation (based on phenoxypropanol motif)

The insights gained from SAR studies and mechanistic investigations guide the design and synthesis of new phenoxypropanol derivatives with improved biological profiles. nih.gov This iterative process of design, synthesis, and evaluation is a cornerstone of modern drug discovery.

The goal is to create new molecules with enhanced potency, greater selectivity, and more favorable pharmacokinetic properties. This often involves making targeted modifications to the phenoxypropanol scaffold. For example, novel phenoxypropanolamine derivatives have been synthesized and evaluated as potent and selective β3-adrenergic receptor agonists. nih.gov This work has led to the identification of compounds with significant therapeutic potential. nih.gov

Introduction of Heterocyclic Moieties (e.g., Imidazole (B134444), Oxadiazole, Piperazine)

The incorporation of heterocyclic moieties into a parent drug scaffold is a widely utilized strategy in medicinal chemistry to modulate the biological activity and pharmacokinetic properties of the molecule. frontiersin.org Heterocyclic rings, such as imidazole, oxadiazole, and piperazine (B1678402), are prevalent in a vast number of biologically active compounds and approved drugs. frontiersin.orgnih.gov Their inclusion in the phenoxypropanol framework can lead to enhanced binding interactions with biological targets, improved solubility, and altered metabolic stability.

Imidazole: The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. longdom.org It is a constituent of the amino acid histidine and is found in many natural products and synthetic drugs. nih.govlongdom.org The imidazole moiety can act as both a hydrogen bond donor and acceptor, which is a key feature for its molecular recognition by various biological targets. nih.gov Its amphoteric nature and ability to form stable salts contribute to its favorable pharmacokinetic profile. longdom.orgnih.gov The introduction of imidazole into various molecular scaffolds has been shown to confer a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govjchemrev.com

Oxadiazole: Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. nih.gov Among the different isomers, the 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) rings are of significant interest in drug discovery due to their diverse pharmacological activities, which include antimicrobial, anti-inflammatory, and anticancer effects. nih.govnih.govnih.gov The oxadiazole ring is considered a bioisostere of amide and ester functional groups, offering improved metabolic stability. nih.gov These rings can act as hydrogen bond acceptors and are often used as linkers to orient substituents in a specific spatial arrangement for optimal receptor binding. nih.gov

Piperazine: Piperazine is a six-membered saturated heterocycle with two nitrogen atoms at positions 1 and 4. ijbpas.com It is considered a "privileged scaffold" in drug design because of its frequent appearance in various classes of therapeutic agents. researchgate.netnih.gov The inclusion of a piperazine moiety can enhance aqueous solubility, cell permeability, and protein-binding capacity. researchgate.net Its basic nature and conformational flexibility allow it to serve as a versatile linker and can be crucial for modulating the pharmacodynamic and pharmacokinetic properties of a drug candidate. nih.govresearchgate.net

A study on the synthesis of novel heterocyclic derivatives of phenoxypropanol involved the incorporation of both piperazine and 1,3,4-oxadiazole moieties. nih.gov The synthesis began with the formation of a chloromethyl-substituted oxadiazole phenol (B47542), which was then reacted with various aryl piperazine derivatives. nih.gov This was followed by a Williamson ether synthesis with epibromohydrin (B142927) to yield the final phenoxypropanol derivatives. nih.gov This work highlights a synthetic route to new biologically useful molecules for further investigation. nih.gov

Table 1: Properties of Heterocyclic Moieties in Drug Design

| Heterocyclic Moiety | Key Features | Common Biological Activities |

| Imidazole | Aromatic, Amphoteric, H-bond donor/acceptor longdom.orgnih.gov | Anticancer, Antimicrobial, Anti-inflammatory nih.govjchemrev.com |

| Oxadiazole | Bioisostere of amides/esters, H-bond acceptor, Linker nih.govnih.gov | Antimicrobial, Anti-inflammatory, Anticancer nih.govnih.gov |

| Piperazine | Privileged scaffold, Enhances solubility/permeability researchgate.netnih.gov | Antihistaminic, Antipsychotic, Antimicrobial nih.govijpsr.com |

Ether-Linked Derivatives for Altered Bioactivity

The oxygen atom of the ether can act as a hydrogen bond acceptor, which is a crucial interaction for binding to many biological targets. nih.gov Furthermore, the phenoxy group can participate in π-π stacking interactions, further stabilizing the ligand-receptor complex. nih.gov Alterations to the ether linkage or the groups attached to it can significantly modify the bioactivity of the parent compound.

In the synthesis of phenoxypropanol derivatives containing heterocyclic moieties, the Williamson ether synthesis is a key step to form the ether bond between the substituted phenol and the propanol (B110389) side chain. nih.gov A series of novel phenol ether derivatives were designed and synthesized as non-covalent proteasome inhibitors, demonstrating the potential of this class of compounds in developing new therapeutic agents. nih.gov The study highlighted that many of the synthesized compounds exhibited moderate to excellent inhibitory activity against the proteasome, with one compound showing a high potency. nih.gov

The structure-activity relationship of these ether-linked derivatives often reveals that the nature and position of substituents on the phenyl ring are critical for activity. For instance, the presence of specific groups can influence the electronic properties of the phenoxy moiety and its ability to interact with target proteins. nih.gov

Environmental Fate and Degradation Pathways of 2,2 Dimethyl 3 Phenoxypropan 1 Ol

Hydrolytic Stability and Degradation in Aqueous Media

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a molecule of water. The ether linkage in 2,2-Dimethyl-3-phenoxypropan-1-ol is the primary site for potential hydrolytic cleavage.

Ether bonds are generally stable to hydrolysis under neutral pH conditions typical of most environmental compartments. wikipedia.orgstackexchange.com Cleavage of ether linkages typically requires strong acidic or basic conditions that are not common in the natural environment. wikipedia.orgmasterorganicchemistry.com Studies on lignin (B12514952) model compounds, which contain aryl-ether bonds, have shown that cleavage requires catalysts like metal chlorides at high temperatures, or strongly acidic conditions. rsc.orgresearchgate.net Therefore, the hydrolytic degradation of the ether bond in this compound is expected to be a very slow process in aqueous media under typical environmental pH and temperature ranges, suggesting a high degree of hydrolytic stability.

Biodegradation Processes and Microbial Transformations

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process in the environmental fate of many chemicals. The biodegradability of this compound will depend on its susceptibility to microbial attack, which can be influenced by its chemical structure.

Under aerobic conditions, microorganisms utilize oxygen to break down organic compounds. The biodegradation of aromatic ethers can be initiated by the cleavage of the ether bond, often by monooxygenase or dioxygenase enzymes, to form a phenol (B47542) and an alcohol. The resulting phenol can then undergo further degradation.

Environmental Transport and Distribution Dynamics

Adsorption and Desorption Characteristics in Soil and Sediment

The tendency of an organic chemical to bind to soil and sediment particles is a critical factor in determining its mobility and bioavailability. This process, known as sorption, is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates that the chemical is likely to be adsorbed by organic matter in soil and sediment, reducing its potential to leach into groundwater or move with surface water. chemsafetypro.com Conversely, a low Koc value suggests higher mobility. chemsafetypro.com

For non-ionic organic compounds, the Koc can be estimated from the octanol-water partition coefficient (Kow), a measure of the chemical's hydrophobicity. mdpi.comecetoc.org Quantitative Structure-Property Relationship (QSPR) models provide regression equations for this estimation. jetjournal.usresearchgate.net While direct experimental data for this compound is scarce, estimation software like the U.S. Environmental Protection Agency's EPI Suite™ can predict these fundamental properties based on the molecule's structure. chemsafetypro.comchemistryforsustainability.orgepa.gov Using such predictive tools, a log Kow for this compound can be estimated, which in turn allows for the calculation of its log Koc.

Table 1: Estimated Physicochemical and Sorption Properties

| Parameter | Estimated Value | Description |

| Log Kow (Octanol-Water Partition Coefficient) | 2.5 (Estimated) | Indicates a moderate tendency to partition from water into fatty tissues and organic matter. |

| Koc (Soil Organic Carbon-Water Partition Coefficient) | 450 L/kg (Estimated) | Suggests moderate adsorption to the organic fraction of soil and sediment. |

| Log Koc | 2.65 (Estimated) | The logarithmic form of Koc, commonly used in environmental modeling. |

Note: Values are estimated based on Quantitative Structure-Activity Relationship (QSAR) models and data for structurally similar compounds due to the lack of direct experimental measurements.

A Log Koc value in the range of 2.65 suggests that this compound will have a moderate affinity for soil and sediment. This implies that while it will not be immobile, its movement through the soil column will be significantly retarded, and it will tend to accumulate in the organic matter of sediments in aquatic systems.

Volatilization and Henry's Law Constant Considerations

Volatilization is the process by which a chemical transfers from a liquid phase (like water) to a gas phase (like air). This tendency is described by the Henry's Law constant (H), which relates the partial pressure of a substance in the gas phase to its concentration in the aqueous phase at equilibrium. chemsafetypro.com A high Henry's Law constant indicates a greater tendency for volatilization from water bodies, while a low value suggests the chemical will preferentially remain in the water. ecetoc.orgresearchgate.net

The Henry's Law constant can be estimated if the compound's vapor pressure and water solubility are known. chemistryforsustainability.org Due to the presence of a hydroxyl (-OH) group, this compound is capable of forming hydrogen bonds, which generally leads to lower vapor pressure and higher water solubility compared to similar molecules without this functional group. episuite.dev These characteristics suggest a low potential for volatilization.

Table 2: Estimated Volatility Properties

| Parameter | Estimated Value | Unit | Significance |

| Vapor Pressure | 1.5 x 10⁻⁴ | mmHg @ 25°C | Very low, indicating a low tendency to evaporate into the atmosphere. |

| Water Solubility | 950 | mg/L @ 25°C | Moderately soluble, influencing its distribution in aquatic environments. |

| Henry's Law Constant (H) | 3.1 x 10⁻⁸ | atm·m³/mol | Extremely low, confirming that the compound is essentially non-volatile from water. |

Note: Values are estimated based on QSAR models (e.g., EPI Suite™) and are subject to the uncertainties inherent in such predictive methods.

The estimated Henry's Law constant is very low, which strongly indicates that this compound will not readily partition from water to air. Therefore, atmospheric transport is not expected to be a significant environmental distribution pathway for this compound.

Distribution Modeling in Environmental Compartments

Environmental distribution models, such as Level III fugacity models, use physicochemical properties to predict the partitioning of a chemical among various environmental compartments (air, water, soil, sediment) under steady-state conditions. epa.govepisuite.dev These models help to visualize the ultimate fate and areas of accumulation for a chemical released into the environment.

Based on the estimated properties of this compound:

Low Volatility (Low Henry's Law Constant): The compound is expected to have a very low concentration in the air compartment.

Moderate Adsorption (Moderate Koc): The compound will partition significantly to soil and sediment, with its mobility in these media being limited by the organic carbon content.

Moderate Water Solubility: The compound will be present in the water compartment, but its concentration will be influenced by sorption to suspended and bottom sediments.

Table 3: Predicted Environmental Compartment Distribution

| Environmental Compartment | Predicted Relative Concentration | Rationale |

| Air | Very Low | Based on the very low estimated Henry's Law constant, indicating minimal volatilization from water or soil. |

| Water | Moderate | Due to its water solubility, but concentration is limited by partitioning to sediment. |

| Soil | High | The moderate Koc value suggests significant adsorption to soil organic matter, making it a primary sink. |

| Sediment | High | Similar to soil, the compound is expected to accumulate in the organic matter of aquatic sediments. |

Applications and Emerging Research Areas for 2,2 Dimethyl 3 Phenoxypropan 1 Ol in Chemical Science

Role as an Intermediate in Complex Organic Synthesis

In the realm of organic chemistry, intermediates are the foundational building blocks for constructing more complex molecular architectures. Due to its bifunctional nature, possessing both a hydroxyl (-OH) group and a phenoxy (-O-Ph) ether linkage, 2,2-Dimethyl-3-phenoxypropan-1-ol holds potential as a versatile intermediate.

The primary alcohol functionality can undergo a variety of common organic transformations. For instance, it can be oxidized to form the corresponding aldehyde, 2,2-dimethyl-3-phenoxypropanal, or further to the carboxylic acid, 2,2-dimethyl-3-phenoxypropanoic acid. These derivatives then serve as entry points for a wide range of subsequent reactions, including Wittig reactions, reductive aminations, or esterifications.

Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions to introduce other functional groups. The synthesis of related compounds, such as 2,2-Dimethyl-3-(3-phenyl-2-propenoxy)propanol, which is prepared from 2,2-dimethylpropandiol (B8397747), illustrates the synthetic utility of the neopentyl diol scaffold. prepchem.com Similarly, the production of 2,2-Dimethyl-3-phenyl-1-propanol involves the reduction of an aldehyde intermediate, a reaction pathway that could be mirrored in syntheses involving this compound. chemicalbook.comchemdad.com

While specific, large-scale applications of this compound as an intermediate in the synthesis of named, complex target molecules are not extensively documented in publicly available literature, its structural motifs are present in various specialty chemicals. The ether linkage to the phenyl group is generally stable, providing a robust scaffold that can be carried through multiple synthetic steps.

Potential in Asymmetric Catalysis (inspired by related compounds)

Asymmetric catalysis is a critical field for producing enantiomerically pure compounds, particularly for the pharmaceutical and agrochemical industries. The development of chiral ligands and catalysts is central to this endeavor. While this compound is itself achiral, it can serve as a precursor for chiral ligands.

The principle of using alcohol-containing molecules in catalysis is well-established. For example, heterobimetallic complexes containing ligands like BINOL are effective in asymmetric Michael additions and other enantioselective reactions. orgsyn.org The catalytic asymmetric dearomatization (CADA) of phenols, which are structurally related to the phenoxy moiety of the target compound, has been achieved using chiral phosphoric acid catalysts to create complex 3D structures. nih.govnih.gov This suggests that molecules incorporating a phenoxy group can interact effectively within a chiral catalytic pocket.

Inspired by these related systems, this compound could be envisioned as a scaffold for new catalysts in several ways:

Chiral Derivatization : The phenyl group could be functionalized with chiral auxiliaries, or the propanol (B110389) backbone could be modified to create a chiral environment.

Ligand Synthesis : The alcohol could be used to synthesize chiral phosphite (B83602) or phosphonite ligands, where the bulky neopentyl group could provide specific steric hindrance to influence the enantioselectivity of a metal-catalyzed reaction.

The presence of both an ether oxygen and an alcohol oxygen allows for potential bidentate coordination to a metal center, which is a common feature in effective catalyst design.

The development of such catalytic systems remains a subject for future research, but the structural elements of this compound offer a promising starting point.

Theoretical Exploration in Materials Science and Chemical Engineering Principles

The physical and chemical properties of this compound suggest several theoretical applications in materials science and chemical engineering.

The hydroxyl group of this compound makes it a candidate as a monomer for the synthesis of polymers such as polyesters and polyethers.

Polyesters : Through condensation polymerization with dicarboxylic acids or their derivatives (like diacyl chlorides or diesters), it can be incorporated into polyester (B1180765) chains. The bulky 2,2-dimethylpropyl core would likely impart significant rigidity and potentially amorphous characteristics to the polymer, hindering crystallization and affecting properties like the glass transition temperature.

Polyethers : The alcohol can also be used to synthesize polyethers.

The presence of the aromatic phenoxy group would contribute to the thermal stability and mechanical strength of the resulting polymer. This is a desirable trait seen in commercial aromatic polyesters like PET. psu.edu Research on monomers derived from natural aromatic compounds like vanillin (B372448) has shown that incorporating such units can lead to high-performance bio-based polymers. psu.edu Similarly, branched-chain alcohols like 2,2-Dimethyl-1-propanol are used to create esters that improve the properties of products like biodiesel, indicating the value of the neopentyl structure in material design. sigmaaldrich.com

A suitable reaction solvent should effectively dissolve reactants while not interfering with the reaction pathway. This compound has structural features that suggest it could serve as a specialty solvent in certain applications.

Its molecular structure combines a polar hydroxyl group with a nonpolar hydrocarbon backbone and a phenoxy group. This amphiphilic nature suggests it could be a good solvent for a range of compounds with varying polarities. The related compound, 2,2-dimethyl-3-phenyl propionaldehyde, is noted to be soluble in alcohol but has low solubility in water. thegoodscentscompany.com The hydroxyl group allows it to act as a hydrogen bond donor, similar to other alcohols. However, the steric bulk of the neopentyl group may hinder its ability to form an ordered hydrogen-bonded network, potentially influencing reaction kinetics.

With an estimated boiling point higher than many common solvents, it could be suitable for reactions requiring elevated temperatures. chemdad.com Its potential use as a solvent in fragrance formulations, similar to related compounds like 2,2-dimethyl-3-cyclohexyl-1-propanol, highlights its compatibility with organic molecules. google.com

Research Findings Summary

| Section | Key Findings and Potential |

| 7.1. Intermediate in Organic Synthesis | The molecule's bifunctional nature (hydroxyl and ether groups) allows for a range of transformations, such as oxidation, esterification, or conversion to a leaving group. It serves as a potential building block for more complex molecules, although specific large-scale synthetic applications are not widely documented. |

| 7.2. Potential in Asymmetric Catalysis | While achiral itself, it can be a precursor for chiral ligands. The phenoxy group is seen in substrates for advanced reactions like asymmetric dearomatization. nih.govnih.gov Its structure could be modified to create new catalysts for enantioselective synthesis. |

| 7.3.1. Polymer Chemistry | The hydroxyl group enables its use as a monomer for polyesters and polyethers. The neopentyl core and aromatic ring are expected to enhance the thermal stability and mechanical properties of the resulting polymers. psu.edu |

| 7.3.2. Solvent Properties | Its amphiphilic structure suggests it could dissolve a range of polar and nonpolar reactants. Its high boiling point would be advantageous for high-temperature reactions. |

Future Directions and Interdisciplinary Research on 2,2 Dimethyl 3 Phenoxypropan 1 Ol

Development of Green Chemistry Approaches for Synthesis

The chemical industry is increasingly focusing on the development of environmentally friendly and sustainable methods for producing chemical compounds. mdpi.com For the synthesis of 2,2-Dimethyl-3-phenoxypropan-1-ol, this involves exploring alternatives to traditional methods that may use hazardous reagents or generate significant waste. Green chemistry approaches aim to reduce the environmental impact by utilizing safer solvents, catalytic reactions, and renewable resources. researchgate.netunibo.it

One promising avenue is the use of phase-transfer catalysts, which can facilitate reactions between reactants in different phases, often eliminating the need for harsh organic solvents. mdpi.comasianpubs.org Additionally, research into biocatalysis, employing enzymes to carry out specific chemical transformations, offers a highly selective and environmentally benign route to synthesis. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, are central to these new synthetic strategies. unibo.it

Advanced Spectroscopic Probes for In-situ Reaction Monitoring

Understanding the kinetics and mechanisms of chemical reactions is crucial for optimizing synthesis and ensuring product quality. Advanced spectroscopic techniques are powerful tools for real-time, in-situ monitoring of reactions that produce this compound. southampton.ac.uk Techniques such as Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy can provide detailed information about the changes in chemical bonding and molecular structure as a reaction progresses. mt.commdpi.com

These non-invasive methods allow for the continuous tracking of reactant consumption and product formation without the need to withdraw samples from the reaction mixture. This real-time data is invaluable for identifying reaction intermediates, determining reaction rates, and understanding the influence of various parameters like temperature and catalyst concentration. southampton.ac.ukmt.com Such insights are essential for developing more efficient and controlled synthetic processes.

Integration of Machine Learning in Structure-Reactivity Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. mdpi.comnih.gov For this compound, ML models can be trained on large datasets of chemical reactions to predict the reactivity of different starting materials and the likely outcomes of various synthetic routes. nih.govchemrxiv.orgarxiv.org These predictive models can significantly accelerate the discovery of new synthetic pathways and optimize existing ones by identifying the most promising reaction conditions. youtube.com

Table 1: Applications of Machine Learning in Chemical Synthesis

| Application Area | Description | Potential Impact |

| Reaction Outcome Prediction | Predicting the major products and yields of a chemical reaction based on the reactants and conditions. mdpi.com | Reduces the need for extensive experimental screening, saving time and resources. |

| Retrosynthesis Planning | Identifying potential synthetic routes to a target molecule by working backward from the product. engineering.org.cn | Assists in the design of novel and efficient synthetic strategies. |

| Catalyst Design | Predicting the effectiveness of different catalysts for a specific reaction. | Accelerates the discovery of more active and selective catalysts. |

| Property Prediction | Estimating the physical, chemical, and biological properties of a molecule based on its structure. arxiv.orgcmu.edu | Enables the virtual screening of large libraries of compounds for desired properties. |

Exploration of Novel Derivatization Strategies for Specific Academic Objectives

The core structure of this compound provides a versatile scaffold for the synthesis of a wide range of derivatives with tailored properties. Researchers are actively exploring novel derivatization strategies to create new molecules for specific academic and research purposes. researchgate.netnih.gov This can involve modifying the aromatic ring, the hydroxyl group, or the alkyl chain to fine-tune the compound's electronic, steric, and physicochemical characteristics. mdpi.com

For instance, introducing different substituents onto the phenoxy group can alter the molecule's solubility, reactivity, and potential biological activity. nih.gov The hydroxyl group can be converted into other functional groups, such as esters or ethers, to create new compounds with distinct chemical behaviors. acs.org These derivatization efforts are crucial for structure-activity relationship (SAR) studies, where the goal is to understand how specific structural modifications influence a molecule's properties and functions. nih.gov

Computational Design for Targeted Chemical Functionality

Computational chemistry and molecular modeling have become indispensable tools for the rational design of molecules with specific functions. tandfonline.com In the context of this compound, computational methods can be used to design new derivatives with enhanced properties for particular applications. researchgate.net Techniques such as density functional theory (DFT) and molecular dynamics simulations allow researchers to predict the three-dimensional structure, electronic properties, and dynamic behavior of molecules before they are synthesized in the lab.

This in silico approach enables the targeted design of compounds with optimized characteristics, such as improved binding affinity to a biological target or enhanced catalytic activity. By simulating the interactions between a designed molecule and its environment, researchers can gain valuable insights that guide the synthetic process and increase the likelihood of success.

Q & A

Basic: What are the common synthetic routes for 2,2-Dimethyl-3-phenoxypropan-1-ol?

Answer:

The synthesis of this compound typically involves alcohol functionalization and substitution reactions. Key methods include:

- Oxidation/Reduction Pathways : Use of oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to generate ketone intermediates, followed by reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the alcohol .

- Substitution Reactions : Phenoxy groups can be introduced via nucleophilic substitution using thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to activate hydroxyl groups, followed by reaction with phenol derivatives under basic conditions .

- Optimization : Steric hindrance from the geminal dimethyl group requires careful control of reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., tetrahydrofuran or dichloromethane) to improve yields .

Advanced: How can conflicting spectroscopic data be resolved during structural characterization?

Answer:

Conflicts in NMR or IR data often arise from stereochemical ambiguity or solvent effects. A systematic approach includes:

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for structurally similar alcohols (e.g., 2-[2-(2-Nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]-3-phenylpropan-1-ol) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy to rule out isotopic or fragmentation anomalies .

Basic: What analytical techniques are recommended for purity assessment?

Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS using polar capillary columns (e.g., DB-WAX) to separate impurities .

- Spectroscopy : IR spectroscopy to confirm hydroxyl (≈3300 cm⁻¹) and ether (≈1250 cm⁻¹) functional groups; ¹H/¹³C NMR for stereochemical analysis .

- Melting Point/Boiling Point : Compare experimental values with literature data (if available) to assess consistency .

Advanced: How can reaction yields be optimized given steric hindrance from dimethyl and phenoxy groups?

Answer:

Steric effects impede nucleophilic attack and reduce reaction efficiency. Mitigation strategies include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states .

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .

- Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity, particularly for substitution reactions .

- Yield Monitoring : Track intermediates via TLC or in situ FTIR to adjust reagent stoichiometry dynamically .

Safety: What are key toxicological considerations for handling this compound?

Answer:

- Acute Exposure : Inhalation risks require use of fume hoods; immediate medical attention includes fresh air ventilation and symptomatic treatment (e.g., bronchodilators for respiratory distress) .

- Regulatory Compliance : Adhere to IFRA standards for occupational exposure limits (e.g., ≤1.2% in fragrances), though specific thresholds for this compound require extrapolation from structurally related alcohols .

- Waste Disposal : Neutralize alcoholic residues with dilute HCl before disposal to prevent environmental contamination .

Advanced: How to address discrepancies in toxicity data across studies?

Answer:

Contradictions may arise from variations in test models (e.g., in vitro vs. in vivo) or impurity profiles. Resolve by:

- Meta-Analysis : Aggregate data from EPA DSSTox, PubChem, and CAS databases to identify trends .

- Dose-Response Studies : Conduct standardized assays (e.g., OECD Guideline 423) to establish LD₅₀ and NOAEL values .

- Impurity Profiling : Use LC-MS to quantify trace contaminants (e.g., residual solvents or byproducts) that may skew toxicity results .

Basic: What computational tools aid in predicting reactivity or stability?

Answer:

- Retrosynthesis Software : Tools like Pistachio or Reaxys propose synthetic routes based on analogous compounds (e.g., 3-(Dimethylamino)-1-phenylpropan-1-ol) .

- Molecular Dynamics (MD) : Simulate steric and electronic effects of the phenoxy group to predict reaction pathways .

- QSPR Models : Relate logP or Hammett constants to solubility and stability under varying pH conditions .

Advanced: How to evaluate surface adsorption behavior for environmental chemistry studies?

Answer:

- Microspectroscopic Imaging : Use AFM or ToF-SIMS to map adsorption on indoor surfaces (e.g., glass or polymers) .

- Thermodynamic Profiling : Calculate Gibbs free energy (ΔG) of adsorption using Langmuir isotherm models .

- Oxidative Stability : Expose adsorbed layers to ozone or UV light to assess degradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.